![molecular formula C10H20O3 B028146 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol CAS No. 62014-81-7](/img/structure/B28146.png)
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Overview
Description
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol, also known as 4-(2-hydroxyethyl)-1-methylcyclohexan-1,2-diol or 4-HEPCD, is a cyclic alcohol that is used in a variety of applications in the chemical industry. It is a versatile compound with a wide range of uses, from pharmaceuticals and cosmetics to industrial chemicals and fuel additives. 4-HEPCD is a cyclic alcohol with a four-membered ring and a methyl group attached to the ring. It is a colorless liquid with a pleasant odor and is slightly soluble in water.
Scientific Research Applications
Environmental Studies
The compound’s potential to be synthesized from or transformed into environmentally benign substances makes it relevant for environmental studies. Researchers can explore its biodegradability, toxicity, and long-term environmental impact.
Each of these applications demonstrates the versatility and potential of “4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol” in scientific research. The compound’s ability to serve as a lead for further chemical investigation underscores its importance in the field of chemistry and related disciplines .
properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANCZQSRUGHECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1O)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974063 | |
Record name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |
CAS RN |
58506-22-2, 103665-38-9 | |
Record name | 1,2-Cyclohexanediol, 4-(1-hydroxy-1-methylethyl)-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 - 135 °C | |
Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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